Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Phenylisoxazole-3-carbohydrazide
- 3-(Arylthiomethyl)isoxazole-4,5-carboxamides
Uniqueness
Ethyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and nitro groups, in particular, contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C12H10N2O6 |
---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
ethyl 5-(4-hydroxy-3-nitrophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10N2O6/c1-2-19-12(16)8-6-11(20-13-8)7-3-4-10(15)9(5-7)14(17)18/h3-6,15H,2H2,1H3 |
InChI Key |
WIEUJGLOFZDUIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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